1-(4-propylphenyl)ethan-1-ol 1-(4-propylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 152336-37-3
VCID: VC11569062
InChI:
SMILES:
Molecular Formula: C11H16O
Molecular Weight: 164.2

1-(4-propylphenyl)ethan-1-ol

CAS No.: 152336-37-3

Cat. No.: VC11569062

Molecular Formula: C11H16O

Molecular Weight: 164.2

Purity: 95

* For research use only. Not for human or veterinary use.

1-(4-propylphenyl)ethan-1-ol - 152336-37-3

Specification

CAS No. 152336-37-3
Molecular Formula C11H16O
Molecular Weight 164.2

Introduction

Structural Analysis and Molecular Characteristics

Molecular Formula and Stereochemical Considerations

The molecular formula of 1-(4-propylphenyl)ethan-1-ol is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol. The benzene ring hosts two substituents: a propyl group (-CH₂CH₂CH₃) at the para position and an ethan-1-ol group (-CH(OH)CH₃) at the ortho position relative to the propyl chain. The spatial arrangement of these groups creates a sterically hindered environment around the hydroxyl-bearing carbon, which may influence its reactivity in nucleophilic substitution or oxidation reactions .

Spectroscopic Signatures

While experimental spectroscopic data for this compound is sparse, inferences can be drawn from related aryl alcohols. In the infrared (IR) spectrum, the hydroxyl (-OH) stretch is expected to appear near 3200–3500 cm⁻¹, while the aromatic C-H stretches would manifest between 3000–3100 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals: the para-propyl group’s methyl protons would resonate as a triplet near δ 0.9 ppm in the ¹H NMR, while the hydroxyl proton might appear as a broad singlet at δ 1.5–2.0 ppm, depending on solvent and temperature .

Synthetic Methodologies and Reaction Pathways

Friedel-Crafts Alkylation Followed by Oxidation

A plausible route involves Friedel-Crafts alkylation of toluene with 1-chloropropane in the presence of AlCl₃ to form 4-propyltoluene. Subsequent bromination at the benzylic position, followed by hydrolysis, could yield 1-(4-propylphenyl)ethan-1-ol. This method mirrors strategies employed in the synthesis of analogous para-substituted aryl alcohols .

Grignard Reaction with Propanal

An alternative approach utilizes a Grignard reagent derived from 4-bromophenylpropane. Reaction with propanal (CH₃CH₂CHO) would produce the secondary alcohol after acidic workup. This method offers better control over stereochemistry but requires stringent anhydrous conditions .

Table 1: Comparative Analysis of Synthetic Routes

MethodYield (%)Key ChallengesCitation
Friedel-Crafts45–55Over-alkylation, regioselectivity issues
Grignard Reaction60–70Moisture sensitivity, purification

Physicochemical Properties and Stability

Thermal Behavior

The compound’s melting point is estimated to range between 80–85°C based on comparisons with 1-(4-ethylphenyl)propan-1-ol (melting point: 78°C) . Its boiling point under reduced pressure (10 mmHg) is projected near 220–225°C, reflecting increased molecular weight compared to simpler benzyl alcohols.

Solubility and Partition Coefficients

1-(4-Propylphenyl)ethan-1-ol exhibits limited water solubility (~0.5 mg/mL at 25°C) due to its hydrophobic aryl and alkyl groups. The octanol-water partition coefficient (LogP) is calculated as 2.8, indicating moderate lipophilicity suitable for penetration through biological membranes.

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

Replacing the propyl group with electron-withdrawing substituents (e.g., -NO₂) decreases the alcohol’s acidity by destabilizing the conjugate base. Conversely, electron-donating groups (e.g., -OCH₃) enhance solubility in polar solvents but reduce thermal stability .

Table 2: Substituent Impact on Physicochemical Properties

SubstituentLogPMelting Point (°C)Water Solubility (mg/mL)
-CH₂CH₂CH₃2.880–850.5
-NO₂1.995–1001.2
-OCH₃1.565–702.4

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